N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core. Key structural elements include:
- A 3-ethyl group at position 3 of the triazolo ring.
- A thioacetamide bridge (-S-CH2-C(=O)-NH-) at position 7, linking the triazolo-pyrimidine system to a 3,4-dimethoxyphenyl substituent.
This scaffold is structurally related to kinase inhibitors and epigenetic modulators, as triazolo[4,5-d]pyrimidines are known for their bioactivity in drug discovery .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-4-22-15-14(20-21-22)16(18-9-17-15)26-8-13(23)19-10-5-6-11(24-2)12(7-10)25-3/h5-7,9H,4,8H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSQYDQYEOSPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions The process begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the formation of the triazolopyrimidine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, the use of green chemistry principles can minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The thioacetamide group (-S-C(=O)-N<) is susceptible to oxidation, forming sulfoxide or sulfone derivatives. For example:
Conditions :
-
Reagents: Hydrogen peroxide (3–30% in acetic acid) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Temperature: 0–25°C.
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Yield: 60–85% (depending on stoichiometry).
Key Findings :
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Oxidation enhances water solubility but may reduce bioactivity due to steric hindrance.
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The triazole ring remains intact under mild oxidative conditions.
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether (-S-) bridge can undergo nucleophilic displacement, particularly with amines or thiols:
Conditions :
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Reagents: Primary/secondary amines (e.g., methylamine, piperidine) in ethanol or DMF.
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Catalysts: Triethylamine or DBU.
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Temperature: 60–80°C.
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Yield: 45–75%.
Table 1 : Substitution Reactions with Amines
| Amine | Product Structure | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylamine | N-Methylacetamide derivative | 68 | 95 |
| Benzylamine | N-Benzylacetamide derivative | 72 | 93 |
| Cyclohexylamine | N-Cyclohexylacetamide derivative | 58 | 90 |
Hydrolysis of the Acetamide Group
The acetamide moiety can hydrolyze under acidic or alkaline conditions to form carboxylic acid derivatives:
Conditions :
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Acidic: HCl (6M) at reflux (100°C).
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Alkaline: NaOH (2M) at 80°C.
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Yield: 80–90% (acidic), 70–85% (alkaline).
Key Findings :
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Hydrolysis is reversible under neutral conditions.
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The triazolopyrimidine core remains stable during hydrolysis.
Alkylation/Acylation of the Triazole Nitrogen
The N-ethyl group on the triazole ring can undergo further alkylation or acylation:
Conditions :
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Reagents: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).
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Base: KCO or NaH in DMF.
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Temperature: 25–50°C.
Table 2 : Alkylation Reactions
| Reagent | Product | Yield (%) |
|---|---|---|
| Methyl iodide | N-Methyltriazolopyrimidine | 62 |
| Benzyl chloride | N-Benzyltriazolopyrimidine | 55 |
| Acetyl chloride | N-Acetyltriazolopyrimidine | 58 |
Click Chemistry with Azides
The triazole core can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole derivatives:
Conditions :
Key Findings :
Photochemical Reactions
UV irradiation induces cleavage of the thioether bond, forming pyrimidine-thiol intermediates:
Conditions :
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Light source: 254 nm UV lamp.
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Solvent: Methanol or acetonitrile.
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Yield: 40–55% (isolated thiol).
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
Table 3 : Stability Profile (pH 7.4, 37°C)
| Time (h) | Remaining Compound (%) | Major Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 24 | 85 | Hydrolyzed acetamide |
| 48 | 68 | Oxidized sulfoxide |
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Key Observations:
7-Position: The thioacetamide linkage is conserved, but terminal aryl groups (3,4-dimethoxyphenyl vs. ethoxyphenyl or benzoxazolyl) modulate electronic properties and target affinity . 5-Position: Propylthio or benzoxazolylthio groups in analogues enhance hydrophobic interactions, absent in the target compound .
Physicochemical Properties :
- Melting points vary widely (89–155°C), influenced by substituent polarity and crystallinity. The target compound’s 3,4-dimethoxyphenyl group may lower melting point compared to benzoxazole-containing derivatives .
- Molecular weights range from 412–481 g/mol, with the target compound (~434.5 g/mol) falling mid-range.
Synthetic Yields :
- Yields for triazolo[4,5-d]pyrimidine derivatives range from 14.8% to 89.9%, influenced by substituent complexity. The target compound’s synthesis would likely require similar coupling steps (e.g., thiol-alkylation, amide formation) .
Spectroscopic Characterization
- NMR : Triazolo[4,5-d]pyrimidine derivatives show characteristic peaks for aromatic protons (δ 7.2–8.7 ppm) and methyl/methylene groups (δ 1.0–5.2 ppm), as seen in and .
- HR-MS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]+ m/z 372.1972 for compound 15), a critical step for validating the target compound’s structure .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety and a methoxyphenyl group. Its chemical formula is CHNOS. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing triazole derivatives exhibit notable anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit thymidylate synthase and other enzymes critical for DNA synthesis in cancer cells .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Target Enzyme/Pathway | Effect |
|---|---|---|
| Inhibition of DNA synthesis | Thymidylate synthase | Reduced proliferation of cancer cells |
| Apoptosis induction | Caspase activation | Triggering programmed cell death |
| Cell cycle arrest | Cyclin-dependent kinases | Halting cell division |
Antimicrobial Activity
The compound's thioacetamide group may contribute to antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains by disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 µg/mL | Metabolic pathway disruption |
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of similar triazole derivatives on MCF-7 breast cancer cells demonstrated significant growth inhibition with IC values ranging from 7.01 to 14.31 µM . This suggests that this compound may possess comparable efficacy.
- Animal Models : In vivo studies using mice models have shown that triazole-based compounds can reduce tumor size significantly when administered at specific dosages over a defined period . Such findings indicate the potential for further development into therapeutic agents.
Q & A
Q. Advanced
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, focusing on the thiol-acetamide coupling step.
- Machine learning-driven experimental design : Apply Box-Behnken or central composite designs to optimize variables (e.g., solvent polarity, temperature, catalyst loading).
- Validation : Cross-reference computational predictions with empirical kinetic data (e.g., reaction yield vs. time) to refine parameters .
What strategies resolve contradictions in biological activity data between different assay systems?
Q. Advanced
- Orthogonal assay validation : Compare fluorescence-based enzyme inhibition assays with radiometric or colorimetric methods to rule out assay-specific artifacts.
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to explain bioavailability disparities.
- Multivariate analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., serum content in cell culture media) .
What analytical techniques characterize this compound’s purity and structure?
Q. Basic
- HPLC : Use a C18 column with acetonitrile/water gradient (UV detection at 254 nm) to confirm purity (>95%).
- NMR spectroscopy : Assign peaks in DMSO-d6 (400 MHz):
- Thioether methylene protons: δ 4.2–4.5 ppm (singlet).
- Triazolo-pyrimidine protons: δ 8.1–8.3 ppm (doublet).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]<sup>+</sup> at m/z 415.1234 (calculated for C19H22N6O3S) .
How to design experiments investigating structure-activity relationships (SAR) for the triazolo-pyrimidine core?
Q. Advanced
- Analog synthesis : Systematically modify substituents:
- Vary methoxy group positions (2,4- vs. 3,4-dimethoxy).
- Replace the ethyl group with cyclopropyl or tert-butyl.
- Biological testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) and cytochrome P450 isoforms using IC50 determination.
- QSAR modeling : Corrogate activity data with descriptors (e.g., logP, topological polar surface area) using partial least squares (PLS) regression .
What experimental approaches validate the proposed mechanism of action against fungal targets?
Q. Advanced
- Time-kill assays : Differentiate fungicidal vs. fungistatic effects by monitoring colony-forming units (CFUs) over 24–48 hours.
- Membrane integrity tests : Use the fluorescent dye DiBAC4(3) to detect membrane depolarization in Candida spp.
- Transcriptomic analysis : Perform RNA sequencing on treated cells to identify downregulated genes in ergosterol biosynthesis (e.g., ERG11) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
